molecular formula C14H20N2O3 B13859545 2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide

2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide

Cat. No.: B13859545
M. Wt: 264.32 g/mol
InChI Key: DRNIFYMUCWOBNK-UHFFFAOYSA-N
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Description

2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide is a complex organic compound with a unique structure that includes an amino group, a hydroxyphenyl group, and a methylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxyphenylacetic acid with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or ethylene dichloride and catalysts such as anhydrous aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides and related compounds.

Scientific Research Applications

2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. The overall effect depends on the specific biological context and the pathways involved .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide

InChI

InChI=1S/C14H20N2O3/c1-9(2)13(15)14(19)16-11(8-17)7-10-3-5-12(18)6-4-10/h3-6,8-9,11,13,18H,7,15H2,1-2H3,(H,16,19)

InChI Key

DRNIFYMUCWOBNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C=O)N

Origin of Product

United States

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